molecular formula C8H14F3NO B2831426 1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol CAS No. 1780195-16-5

1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol

Cat. No. B2831426
CAS RN: 1780195-16-5
M. Wt: 197.201
InChI Key: PBHXKLPURLOAPL-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol” is a compound that contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The trifluoro group and the alcohol group could potentially make this compound a good candidate for various chemical reactions.

Scientific Research Applications

Synthesis of Fluorinated N-Heterocycles

A Pd-Catalyzed [4 + 2] annulation approach has been developed to access analogs of fluorinated piperidines, including compounds related to 1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol. This method allows for the synthesis of these compounds with high diastereocontrol, demonstrating the compound's utility as a building block in the discovery of new chemistry (García‐Vázquez et al., 2021).

Mechanism Studies and Reactivity

The study of hexafluoroisopropanol as a solvent revealed its influence on the oxidative strength of hypervalent iodine reagents. This research provides insight into the reactivity of fluorinated alcohols and their potential in promoting specific reactions, offering a context for understanding how 1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol might behave under similar conditions (Colomer et al., 2016).

Development of Novel Compounds

The first catalytic trifluoromethoxylation of unactivated alkenes, leading to the formation of 3-OCF3 substituted piperidines, showcases the utility of fluorinated compounds in synthesizing novel structures. This technique underscores the significance of fluorinated piperidines in medicinal chemistry and material science, hinting at the broader applications of compounds like 1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol (Chen, Chen, & Liu, 2015).

properties

IUPAC Name

1,1,1-trifluoro-3-piperidin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h6-7,12-13H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHXKLPURLOAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-piperidin-4-ylpropan-2-ol

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